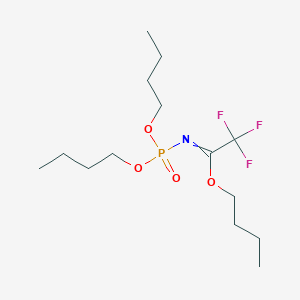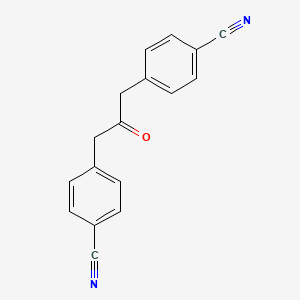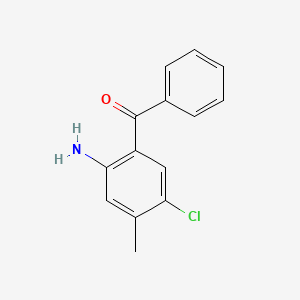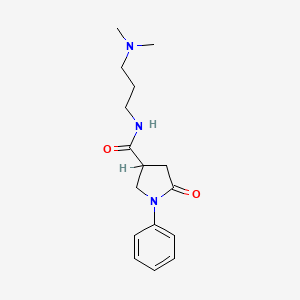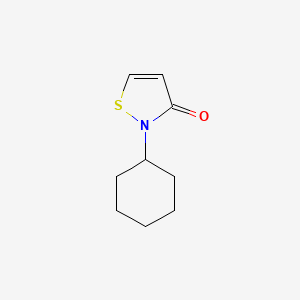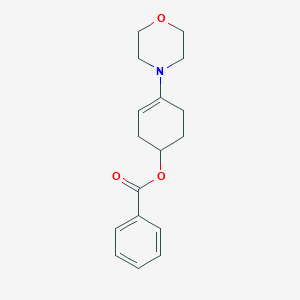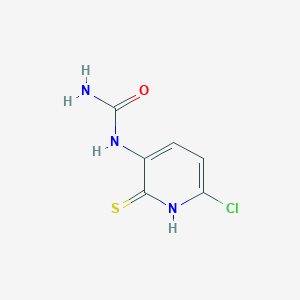
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a thioketone group, along with a urea moiety. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea typically involves the reaction of 6-chloro-2-thiopyridone with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thioketone and urea groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)acetamide
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)thiourea
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea stands out due to its specific combination of a chlorine-substituted pyridine ring and a thioketone group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of versatility and functionality.
特性
CAS番号 |
27468-04-8 |
|---|---|
分子式 |
C6H6ClN3OS |
分子量 |
203.65 g/mol |
IUPAC名 |
(6-chloro-2-sulfanylidene-1H-pyridin-3-yl)urea |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-2-1-3(5(12)10-4)9-6(8)11/h1-2H,(H,10,12)(H3,8,9,11) |
InChIキー |
QAQQVQUHQMVJJW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=S)NC(=C1)Cl)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



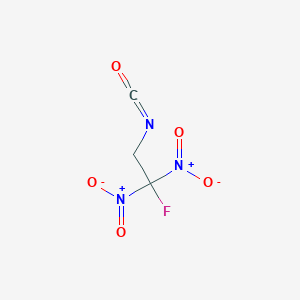
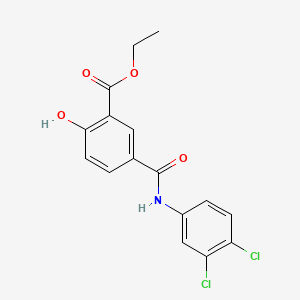
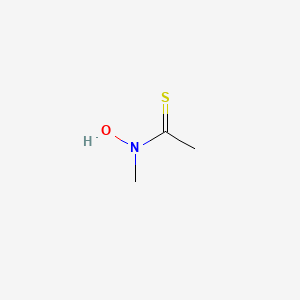
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
